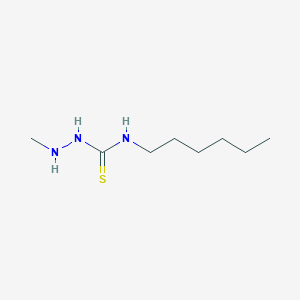![molecular formula C10H13O3PS B14383967 Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate CAS No. 88707-62-4](/img/structure/B14383967.png)
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylsulfanyl-substituted ethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable phenylsulfanyl-substituted alkene. One common method involves the use of a palladium-catalyzed cross-coupling reaction between dimethyl phosphite and phenylsulfanyl-substituted vinyl halides under microwave irradiation . This reaction proceeds efficiently, yielding the desired product in high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [1-(phenylsulfanyl)vinyl]phosphonate
- Diethyl [1-(phenylsulfanyl)ethenyl]phosphonate
- Dimethyl [1-(phenylsulfanyl)propyl]phosphonate
Uniqueness
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate is unique due to the presence of both a phosphonate group and a phenylsulfanyl-substituted ethenyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88707-62-4 |
|---|---|
Molekularformel |
C10H13O3PS |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylethenylsulfanylbenzene |
InChI |
InChI=1S/C10H13O3PS/c1-9(14(11,12-2)13-3)15-10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
InChI-Schlüssel |
IIKQUAAFSUVBAB-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(=C)SC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



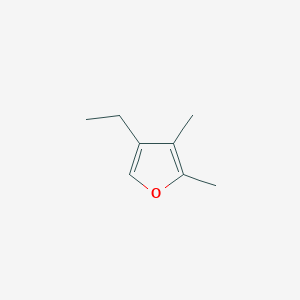
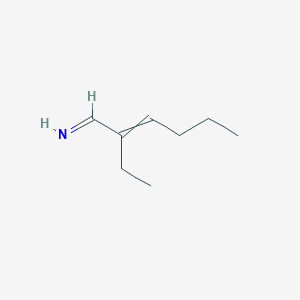

![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
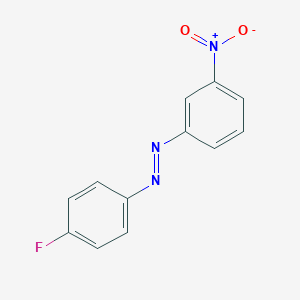
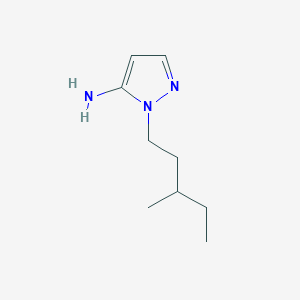
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
